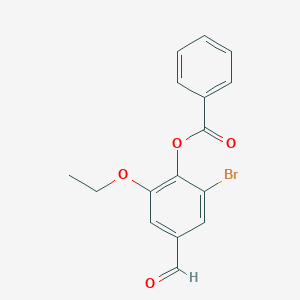

2-Bromo-6-ethoxy-4-formylphenyl benzoate

Description

Overview of Functionalized Benzoate (B1203000) Esters in Contemporary Organic Synthesis

Functionalized benzoate esters are pivotal intermediates in the synthesis of a diverse range of organic compounds, from pharmaceuticals to polymers. bjmu.edu.cnpolymeradd.co.th The ester group can serve as a directing group in electrophilic aromatic substitution reactions, or it can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing a gateway to other functional groups. acs.org

In modern synthetic strategies, benzoate esters are frequently employed in metal-catalyzed cross-coupling reactions. google.com The aromatic rings can be functionalized with halogens or other leaving groups, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds through reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings. This versatility allows chemists to construct intricate molecular frameworks with high precision and efficiency. The synthesis of phenyl benzoate itself is a classic example of esterification, often achieved through the Schotten-Baumann reaction, which involves reacting a phenol (B47542) with benzoyl chloride in the presence of a base. researchgate.netyoutube.comslideshare.net

Table 1: Key Properties of 2-Bromo-6-ethoxy-4-formylphenyl benzoate

| Property | Value | Source |

|---|---|---|

| CAS Number | 431935-02-3 | chemicalbook.com |

| Molecular Formula | C₁₆H₁₃BrO₄ | chemicalbook.com |

| Molecular Weight | 349.18 g/mol | chemicalbook.com |

| Canonical SMILES | CCOC1=C(C=C(C=C1Br)C=O)OC(=O)C2=CC=CC=C2 | N/A |

| InChI Key | ZHZFXEHWWZGDKU-UHFFFAOYSA-N | echemstore.com |

Significance of Halogenated and Formylated Aromatic Scaffolds in Chemical Transformations and Design

The presence of both a halogen (bromine) and a formyl (aldehyde) group on the phenyl ring of "this compound" imparts significant chemical reactivity and synthetic potential. Halogenated aromatic compounds are of immense importance in the pharmaceutical and agrochemical industries. amazonaws.com The carbon-bromine bond serves as a key handle for introducing further molecular complexity. It is a prime site for metal-catalyzed cross-coupling reactions, allowing for the attachment of various alkyl, aryl, or vinyl groups. science.gov Furthermore, the electronegativity of halogens can influence the reactivity of the aromatic ring and the bioavailability of a drug molecule by altering its polarity and lipophilicity. pressbooks.pubnih.gov

The formyl group (an aromatic aldehyde) is another versatile functional group. Aldehydes are crucial intermediates in organic synthesis, participating in a wide range of reactions such as nucleophilic additions, Wittig reactions, and reductions to form alcohols or oxidations to form carboxylic acids. reddit.comrug.nl In drug discovery, aromatic aldehydes are recognized as important pharmacophores and are present in numerous biologically active molecules. amazonaws.comnih.gov Aldehyde oxidases, enzymes present in the liver, are known to metabolize aromatic aldehydes, which is a key consideration in drug design. nih.gov The combination of a halogen and a formyl group on the same aromatic scaffold creates a powerful synthon for building complex, polyfunctional molecules.

Retrosynthetic Considerations for Complex Aromatic Architectures featuring the this compound Motif

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. amazonaws.com When considering the retrosynthesis of "this compound," several key disconnections can be proposed based on reliable and well-established chemical reactions. chemistry.coach

The most apparent disconnection is the ester linkage. This C-O bond can be retrosynthetically cleaved to yield two precursor molecules: benzoyl chloride and 2-bromo-6-ethoxy-4-formylphenol. This disconnection corresponds to a standard esterification reaction in the forward synthesis.

The phenol precursor, 2-bromo-6-ethoxy-4-formylphenol, is a highly substituted aromatic ring and requires further deconstruction. The functional groups present (bromo, ethoxy, formyl, and hydroxyl) must be installed in a strategic sequence, considering their directing effects in electrophilic aromatic substitution. A plausible retrosynthetic pathway might involve:

Formyl Group Introduction : The formyl group can be introduced via formylation of a corresponding phenol derivative.

Bromination : The bromine atom can be installed via electrophilic bromination. The regioselectivity of this step would be crucial and influenced by the existing ethoxy and hydroxyl groups.

Ethoxy Group : The ethoxy group can be introduced via Williamson ether synthesis on a dihydroxybenzene precursor.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzoyl chloride |

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-6-ethoxy-4-formylphenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO4/c1-2-20-14-9-11(10-18)8-13(17)15(14)21-16(19)12-6-4-3-5-7-12/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEVNQKLNNOCDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 6 Ethoxy 4 Formylphenyl Benzoate and Analogues

Strategies for Regioselective Benzene (B151609) Ring Functionalization

Achieving the specific 2-bromo-6-ethoxy-4-formyl substitution pattern on the phenyl ring necessitates highly regioselective reactions. The hydroxyl and ethoxy groups are strong ortho-, para-directing activators, which heavily influence the position of incoming electrophiles.

The introduction of a bromine atom onto a phenolic ring is a well-established electrophilic aromatic substitution reaction. Due to the high reactivity of phenols, this reaction can proceed rapidly, sometimes without the need for a catalyst. youtube.comyoutube.com However, controlling the regioselectivity to achieve monobromination at a specific ortho position requires careful selection of reagents and conditions, especially in the presence of other substituents.

Common brominating agents for phenols include elemental bromine (Br₂) and N-Bromosuccinimide (NBS). The hydroxyl group is a powerful ortho-, para-director, meaning substitution will occur at positions 2, 4, and 6. youtube.com To achieve selective ortho-monobromination on a para-substituted phenol (B47542), specific protocols have been developed. For instance, the use of N-bromosuccinimide (NBS) in the presence of a catalytic amount of an acid like p-toluenesulfonic acid (pTsOH) has been shown to yield mono ortho-brominated products with excellent selectivity. nih.gov Another approach involves using a two-phase solvent system (e.g., water and an immiscible organic solvent) to control the reaction and improve the purity of the monobrominated product. google.com Oxidative bromination, where bromide ions are oxidized in situ, also provides a pathway for the controlled bromination of phenols. nih.gov

Table 1: Comparison of Directed Bromination Protocols for Phenolic Systems

| Reagent System | Typical Conditions | Selectivity/Notes | Reference |

|---|---|---|---|

| Br₂ in solvent | CCl₄, CS₂, or acetic acid | Often leads to polybromination due to high reactivity of phenol. youtube.comgoogle.com | youtube.comgoogle.com |

| N-Bromosuccinimide (NBS) / p-TsOH | Ethyl acetate (B1210297) or ACS-grade methanol (B129727), room temp. | Excellent selectivity for mono ortho-bromination on para-substituted phenols. nih.gov | nih.gov |

| Br₂ in H₂O / organic solvent | Two-phase system (e.g., H₂O/CH₂Cl₂) | Reduces byproducts and improves yield of monobrominated phenols. google.com | google.com |

| KBr / ZnAl–BrO₃⁻–LDHs | Acetic acid, 35 °C | Mild system for selective monobromination; para-selective unless the position is blocked, then ortho-selective. nih.gov | nih.gov |

The introduction of a formyl (-CHO) group onto an activated aromatic ring, such as a phenol or an aryl ether, is a key step in synthesizing benzaldehyde (B42025) derivatives. Several named reactions are employed for this purpose, with the choice depending on the desired regioselectivity and the nature of the existing substituents.

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds. organic-chemistry.orgchemistrysteps.com It utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). chemistrysteps.comijpcbs.com This reaction generally works well for activated systems like phenols and their derivatives. jocpr.comajrconline.org

The Duff reaction is another classic method, specifically for the ortho-formylation of phenols. synarchive.comwikipedia.org This reaction uses hexamethylenetetramine (HMTA) as the formyl source in an acidic medium. wikipedia.org While it preferentially directs the formyl group to the ortho position relative to the hydroxyl group, modifications can influence the outcome. thieme-connect.comrsc.org For instance, using trifluoroacetic acid as the solvent can allow for both mono- and diformylation of 4-substituted phenols. thieme-connect.com Recent developments have explored mechanochemical, solvent-free versions of the Duff reaction to improve its sustainability. acs.org

For highly selective ortho-formylation, a method employing magnesium chloride (MgCl₂), triethylamine (B128534) (Et₃N), and paraformaldehyde has proven effective for a wide range of substituted phenols, consistently yielding salicylaldehydes. orgsyn.orgresearchgate.net

Table 2: Overview of Selective Formylation Techniques

| Reaction Name | Reagents | Typical Selectivity | Reference |

|---|---|---|---|

| Vilsmeier-Haack Reaction | DMF, POCl₃ (or SOCl₂) | Formylation of electron-rich arenes; position depends on existing substituents. organic-chemistry.orgchemistrysteps.com | organic-chemistry.orgchemistrysteps.com |

| Duff Reaction | Hexamethylenetetramine (HMTA), acid (e.g., glycerol, TFA) | Preferential ortho-formylation of phenols. synarchive.comwikipedia.orgrsc.org | synarchive.comwikipedia.orgrsc.org |

| Ortho-Formylation Protocol | MgCl₂, Et₃N, paraformaldehyde | Exclusive ortho-formylation of phenols. orgsyn.org | orgsyn.org |

| Formamidine Acetate Method | Formamidine acetate, acetic anhydride | A newer method that avoids high temperatures or strong acids/bases. rsc.org | rsc.org |

Converting a phenolic hydroxyl group to an ethoxy ether is a fundamental transformation in organic synthesis. The most common and enduring method for this is the Williamson ether synthesis . wikipedia.org This reaction involves the deprotonation of the phenol with a base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion, which then displaces a halide from an ethyl halide (e.g., iodoethane, bromoethane) via an Sₙ2 mechanism. wikipedia.orgmasterorganicchemistry.com For the synthesis of aryl ethers, the pathway involving a phenoxide and an alkyl halide is generally preferred over an aryl halide and an alkoxide due to the low reactivity of aryl halides in Sₙ2 reactions. francis-press.com

An alternative mild method for etherification is the Mitsunobu reaction . wikipedia.orgmissouri.edu This reaction converts a primary or secondary alcohol (or a phenol) into various functional groups, including ethers. organic-chemistry.org It uses triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the hydroxyl group for nucleophilic attack by another alcohol. wikipedia.org For synthesizing aryl ethers, the phenol can act as the nucleophile attacking an activated alcohol, or an alcohol can attack an activated phenol. organic-chemistry.org

Table 3: Common Etherification Methods for Phenols

| Method | Key Reagents | Mechanism | Advantages | Reference |

|---|---|---|---|---|

| Williamson Ether Synthesis | Phenol, Base (e.g., NaH, K₂CO₃), Ethyl Halide (e.g., EtI, EtBr) | Sₙ2 | Broad scope, reliable, uses common reagents. wikipedia.org | wikipedia.orgmasterorganicchemistry.comfrancis-press.com |

| Mitsunobu Reaction | Phenol, Ethanol, PPh₃, DEAD or DIAD | Redox-based activation | Mild conditions, useful for sterically hindered substrates. missouri.eduorganic-chemistry.org | wikipedia.orgmissouri.eduorganic-chemistry.org |

Esterification Methods for Benzoate (B1203000) Linkage Formation

The final key transformation is the formation of the benzoate ester by linking the phenolic hydroxyl group with benzoic acid. While direct esterification of phenols can be less straightforward than with aliphatic alcohols, several effective methods exist. acs.org

Directly reacting a phenol with a carboxylic acid under acidic conditions (Fischer esterification) is generally inefficient. Therefore, methods that involve the activation of the carboxylic acid are preferred.

The Steglich esterification is a widely used method for forming esters under mild conditions. wikipedia.org It employs a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.gov The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the phenol. organic-chemistry.org DMAP accelerates the reaction by forming an even more reactive acylated pyridinium (B92312) intermediate. rsc.org This method is particularly advantageous for sterically hindered substrates. organic-chemistry.org

The Mitsunobu reaction also serves as an effective method for the direct esterification of phenols with benzoic acids. researchgate.net In this context, the benzoic acid acts as the nucleophile that attacks the activated alcohol (phenol). acs.org The reaction proceeds with triphenylphosphine and an azodicarboxylate (DEAD or DIAD) under neutral conditions, making it suitable for sensitive substrates. wikipedia.orgmissouri.edu

Table 4: Direct Esterification Methods for Phenols

| Method | Key Reagents | Conditions | Notes | Reference |

|---|---|---|---|---|

| Steglich Esterification | Benzoic acid, Phenol, DCC or EDC, DMAP (cat.) | Room temperature, polar aprotic solvent (e.g., DCM) | Mild conditions, suitable for acid-labile or sterically hindered substrates. wikipedia.orgnih.gov | wikipedia.orgorganic-chemistry.orgrsc.org |

| Mitsunobu Reaction | Benzoic acid, Phenol, PPh₃, DEAD or DIAD | 0 °C to room temperature, THF | Convenient and effective for various functionalized phenols and benzoic acids. researchgate.net | wikipedia.orgresearchgate.netacs.org |

Transesterification is an alternative route to the target ester, involving the reaction of the functionalized phenol with a pre-existing benzoate ester, such as methyl benzoate or ethyl benzoate. This process involves the interchange of the alcohol moiety of an ester and is typically catalyzed by an acid or a base. libretexts.org

The transesterification of aryl esters with phenols can be challenging but has been achieved using various catalytic systems. rsc.org For example, phosphotungstic acid has been developed as a practical catalyst for the preparation of aryl benzoates via transesterification, offering an environmentally benign option. benthamdirect.com Additionally, readily available alkali metal catalysts, such as potassium carbonate (K₂CO₃), have been shown to efficiently catalyze the reaction between aryl esters and phenols under mild conditions. rsc.org This method is particularly useful as it can be tuned based on the electronic properties of the leaving phenoxy group and the incoming phenol. rsc.org

Table 5: Catalytic Systems for Transesterification of Aryl Esters with Phenols

| Catalyst | Example Reactants | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Phosphotungstic Acid | Aryl Benzoate + Phenol | - | Environmentally benign, reusable catalyst. benthamdirect.com | benthamdirect.com |

| Alkali Metal Carbonates (e.g., K₂CO₃) | (Hetero)aryl Ester + Phenol | 60-120 °C, 1,4-dioxane | Inexpensive, heterogeneous catalyst, applicable to a wide range of substrates. rsc.org | rsc.org |

| Acid Catalyst | Ester + Alcohol | - | Classic method, often requires a large excess of the alcohol to drive equilibrium. libretexts.org | libretexts.org |

Acylation Reactions with Acid Halides or Anhydrides

A pivotal step in the synthesis of 2-Bromo-6-ethoxy-4-formylphenyl benzoate is the acylation of a suitably substituted phenolic precursor, namely 2-bromo-6-ethoxy-4-formylphenol, with an acylating agent. The most common and efficient acylating agents for this transformation are acid halides, such as benzoyl chloride, or acid anhydrides, like benzoic anhydride.

The reaction of a phenol with an acid chloride is a well-established method for forming phenyl esters, often referred to as the Schotten-Baumann reaction. dbpedia.orgijrpr.com This reaction is typically carried out in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine (B92270), which serves to neutralize the hydrogen chloride byproduct and to deprotonate the phenol, forming the more nucleophilic phenoxide ion. wikipedia.orgwikipedia.org

The general mechanism involves the nucleophilic attack of the phenoxide ion on the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of the chloride ion to yield the final ester product, phenyl benzoate. wikipedia.org The reaction is generally rapid and can often be performed at room temperature.

The choice of base and solvent can influence the reaction rate and yield. For instance, phase-transfer catalysts can be employed in a two-phase system (e.g., dichloromethane (B109758) and aqueous sodium hydroxide) to facilitate the reaction between the water-soluble phenoxide and the organic-soluble acid chloride.

The following table summarizes typical conditions for the benzoylation of phenols:

| Acylating Agent | Catalyst/Base | Solvent(s) | Temperature | Typical Yield |

| Benzoyl Chloride | Sodium Hydroxide | Water/Dichloromethane | Room Temperature | High |

| Benzoyl Chloride | Pyridine | Pyridine (solvent) | 0°C to Room Temp. | Good to High |

| Benzoic Anhydride | Sodium Acetate | Acetic Anhydride | Reflux | Moderate to High |

For the specific synthesis of this compound, the precursor 2-bromo-6-ethoxy-4-formylphenol would be treated with benzoyl chloride in the presence of a suitable base. The reaction proceeds as follows:

Figure 1: Synthesis of this compound via Schotten-Baumann reaction.

Figure 1: Synthesis of this compound via Schotten-Baumann reaction.

Multi-step Convergent and Divergent Synthetic Pathways for Complex Derivatives

The synthesis of complex derivatives of this compound can be approached through either convergent or divergent synthetic strategies. These approaches are particularly useful for generating libraries of analogues for structure-activity relationship studies.

A plausible multi-step synthesis for the precursor, 2-bromo-6-ethoxy-4-formylphenol, is outlined below, which involves a sequence of electrophilic aromatic substitution and functional group manipulations.

Ethoxylation of Catechol: The synthesis can commence with the selective mono-ethylation of catechol to produce 2-ethoxyphenol (B1204887). tdcommons.org

Bromination: The subsequent step involves the regioselective bromination of 2-ethoxyphenol to introduce a bromine atom at the position para to the hydroxyl group, yielding 4-bromo-2-ethoxyphenol.

Formylation: The introduction of the formyl group is a critical step. Several named reactions can be employed for the ortho-formylation of phenols, including the Reimer-Tiemann reaction (using chloroform (B151607) and a strong base) wikipedia.orggeeksforgeeks.orgnrochemistry.comjk-sci.comunacademy.com or the Duff reaction (using hexamine in an acidic medium). dbpedia.orgwikipedia.orgecu.edu A milder and often more regioselective method involves the use of paraformaldehyde with magnesium chloride and triethylamine. orgsyn.orgrsc.orgorgsyn.org This would yield the key intermediate, 2-bromo-6-ethoxy-4-formylphenol.

Convergent Synthesis: In a convergent approach, different fragments of the target molecule are synthesized separately and then coupled together in the final stages. For creating analogues of this compound, a library of substituted phenols could be synthesized in parallel. Simultaneously, a variety of substituted benzoyl chlorides could be prepared. The final step would involve the coupling of each phenol with each benzoyl chloride, rapidly generating a diverse library of phenyl benzoate derivatives. This approach is highly efficient for producing a large number of compounds from a smaller set of starting materials.

Divergent Synthesis: A divergent synthesis strategy begins with a common intermediate that is then elaborated into a variety of different products. In this context, 2-bromo-6-ethoxy-4-formylphenol could serve as the central scaffold. The formyl group could be subjected to various transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an oxime or imine. Each of these new intermediates could then be acylated with benzoyl chloride or its derivatives. Alternatively, the phenolic hydroxyl group could be acylated first, and then the formyl group could be chemically modified. This strategy allows for the exploration of chemical diversity around a common core structure. nih.govresearchgate.netresearchgate.netnih.gov

The table below illustrates a divergent approach starting from 2-bromo-6-ethoxy-4-formylphenol:

| Starting Material | Reagents for Formyl Group Modification | Subsequent Acylation | Final Product Class |

| 2-bromo-6-ethoxy-4-formylphenol | 1. NaBH4, 2. H3O+ | Benzoyl Chloride, Pyridine | 2-Bromo-6-ethoxy-4-(hydroxymethyl)phenyl benzoate analogues |

| 2-bromo-6-ethoxy-4-formylphenol | 1. Ag2O, NaOH, 2. H3O+ | Benzoyl Chloride, Pyridine | 3-Bromo-5-ethoxy-4-(benzoyloxy)benzoic acid analogues |

| 2-bromo-6-ethoxy-4-formylphenol | 1. H2NOH·HCl, NaOAc | Benzoyl Chloride, Pyridine | 2-Bromo-6-ethoxy-4-((hydroxyimino)methyl)phenyl benzoate analogues |

Advanced Purification and Isolation Techniques for Polyfunctionalized Aromatic Compounds

The purification of polyfunctionalized aromatic compounds like this compound is crucial to obtain a product of high purity, free from starting materials, reagents, and byproducts. Given the crystalline nature of many aromatic esters, recrystallization is a primary and highly effective purification method.

Crystallization and Recrystallization: This technique relies on the differences in solubility of the desired compound and impurities in a given solvent at different temperatures. A suitable solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impure solid is dissolved in a minimum amount of the hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. For esters, it is important to choose a solvent that does not react with the product, for example, by avoiding alcohols that could lead to transesterification. ecu.edu

Chromatographic Techniques: When crystallization is not effective or for the separation of complex mixtures, chromatography is the method of choice.

Column Chromatography: This is a versatile technique for purifying solid organic compounds. A solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel or alumina. An eluent (mobile phase) of appropriate polarity is used to move the components down the column at different rates based on their affinity for the stationary phase. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure product.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for the separation of closely related analogues, preparative HPLC can be employed. This technique uses high pressure to force the solvent through a column with smaller particle size, resulting in higher resolution and faster separation times.

Extraction: Liquid-liquid extraction is often used during the work-up of a reaction to separate the product from water-soluble impurities. For instance, after the acylation reaction, the reaction mixture can be diluted with an organic solvent and washed with aqueous solutions to remove the base, salts, and any unreacted water-soluble starting materials.

The following table summarizes the applicability of different purification techniques for the target compound and its analogues:

| Technique | Principle | Application | Advantages |

| Recrystallization | Differential solubility | Primary purification of solid products | High purity, scalable |

| Column Chromatography | Differential adsorption | Separation of reaction mixtures, isolation of products | Versatile, applicable to a wide range of compounds |

| HPLC | High-resolution separation | Final purification, separation of isomers | High purity, precise separation |

| Extraction | Differential solubility in immiscible liquids | Reaction work-up, removal of bulk impurities | Simple, rapid |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 6 Ethoxy 4 Formylphenyl Benzoate

Reactivity of the Aryl Bromine Substituent

The carbon-bromine bond on the aromatic ring is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is influenced by the presence of the ortho-ethoxy group, which exerts a steric and electronic effect, and the para-formyl group, which is a moderately electron-withdrawing group.

Nucleophilic Aromatic Substitution Pathways (e.g., SNAr considerations)

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the displacement of the bromide ion by a nucleophile. nih.govnih.gov The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. d-nb.info The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups stabilize the negative charge of the Meisenheimer complex through resonance. d-nb.info

In the case of 2-Bromo-6-ethoxy-4-formylphenyl benzoate (B1203000), the formyl group at the para position acts as an activating group. However, its electron-withdrawing ability is moderate compared to a nitro group. The ortho-ethoxy group, being an electron-donating group, can partially counteract the activating effect of the formyl group. Steric hindrance from the ortho-ethoxy and benzoate groups might also impede the approach of the nucleophile to the ipso-carbon.

Generally, SNAr reactions require strong nucleophiles and often elevated temperatures. The feasibility and efficiency of an SNAr reaction on this substrate would be highly dependent on the specific nucleophile and reaction conditions employed. For instance, while alkoxides or amines could potentially displace the bromide, the reaction might require forcing conditions.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product | Plausible Conditions |

|---|---|---|

| Sodium methoxide | 2-Ethoxy-4-formyl-6-methoxyphenyl benzoate | High temperature, polar aprotic solvent (e.g., DMF, DMSO) |

| Pyrrolidine | 2-Ethoxy-4-formyl-6-(pyrrolidin-1-yl)phenyl benzoate | High temperature, polar aprotic solvent (e.g., DMF, DMSO) |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are highly effective for the functionalization of aryl halides. ugent.be The aryl bromine in 2-Bromo-6-ethoxy-4-formylphenyl benzoate is an excellent handle for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. nih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. The steric hindrance from the ortho-ethoxy group might necessitate the use of bulky phosphine (B1218219) ligands to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. A variety of aryl, heteroaryl, and even alkyl boronic acids could be coupled to introduce diverse substituents. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. mdpi.com This reaction is a valuable method for the synthesis of substituted alkenes. The reaction of this compound with acrylates, styrenes, or other olefins would lead to the formation of cinnamic acid derivatives or stilbenes, respectively. ugent.besemanticscholar.org The regioselectivity of the alkene insertion can be influenced by the electronic nature of the alkene and the specific catalyst system used.

Stille Reaction: The Stille coupling utilizes an organotin reagent as the coupling partner for the aryl bromide. organic-chemistry.org This reaction is known for its high functional group tolerance and the stability of the organotin reagents. organic-chemistry.orgnih.gov A wide array of organostannanes, including vinyl, aryl, and alkynyl stannanes, can be employed to introduce various unsaturated moieties. nih.gov

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2-Ethoxy-4-formyl-[1,1'-biphenyl]-3-yl benzoate |

| Heck | Methyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | Methyl (E)-3-(3-(benzoyloxy)-4-ethoxy-5-formylphenyl)acrylate |

Other Metal-Mediated Transformations

Beyond palladium catalysis, the aryl bromine substituent can participate in other metal-mediated reactions. For instance, it can undergo lithium-halogen exchange upon treatment with an organolithium reagent like n-butyllithium at low temperatures. The resulting aryllithium species is a potent nucleophile that can react with a variety of electrophiles. However, the presence of the electrophilic formyl group on the same molecule would likely lead to intramolecular reactions or require a protection strategy for the aldehyde.

Copper-catalyzed coupling reactions, such as the Ullmann condensation, could also be employed to form carbon-oxygen or carbon-nitrogen bonds, though these reactions often require high temperatures.

Reactivity of the Aromatic Formyl Group

The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including nucleophilic additions, condensations, and redox reactions.

Carbonyl Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

The formyl group of this compound can readily participate in condensation reactions with various nucleophiles.

Aldol Condensation: In the presence of a base or an acid catalyst, the aldehyde can react with enolizable ketones or other aldehydes in an aldol condensation. A crossed aldol condensation with a ketone like acetone (B3395972) would yield a β-hydroxy ketone, which could subsequently dehydrate to form an α,β-unsaturated ketone.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst like piperidine (B6355638) or an ammonium (B1175870) salt. sphinxsai.combanglajol.info This is a highly efficient method for the formation of a new carbon-carbon double bond. sphinxsai.com The products of these reactions are typically α,β-unsaturated systems with electron-withdrawing groups, which are valuable synthetic intermediates. banglajol.info

Table 3: Knoevenagel Condensation of this compound

| Active Methylene Compound | Catalyst | Solvent | Product |

|---|---|---|---|

| Malononitrile | Piperidine | Ethanol | 2-(3-(Benzoyloxy)-2-bromo-5-ethoxybenzylidene)malononitrile |

| Ethyl cyanoacetate | Ammonium acetate (B1210297) | Toluene | Ethyl 2-cyano-3-(3-(benzoyloxy)-2-bromo-5-ethoxyphenyl)acrylate |

Chemoselective Reduction and Oxidation Chemistry

The formyl group can be selectively reduced or oxidized in the presence of the other functional groups in the molecule.

Chemoselective Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. beilstein-journals.org This reagent is generally unreactive towards esters and aryl bromides under these conditions, allowing for the chemoselective transformation of the formyl group. beilstein-journals.orgnih.gov More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the benzoate ester.

Chemoselective Oxidation: The formyl group can be oxidized to a carboxylic acid using various oxidizing agents. A common and chemoselective method for this transformation is the Pinnick oxidation, which employs sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger like 2-methyl-2-butene. This method is known to tolerate a wide range of functional groups, including esters and aryl halides. Other reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid would be less selective and could potentially cleave the ester or react with the ethoxy group.

Table 4: Chemoselective Redox Reactions of the Formyl Group

| Reaction | Reagent | Solvent | Product |

|---|---|---|---|

| Reduction | NaBH₄ | Methanol (B129727) | (2-Bromo-6-ethoxy-4-(hydroxymethyl)phenyl) benzoate |

Nucleophilic Addition Reactions to the Aldehyde Moiety

The formyl group (-CHO) in this compound is a primary site for nucleophilic attack. The electrophilicity of the carbonyl carbon makes it susceptible to a wide range of nucleophiles. Aldehydes are generally more reactive towards nucleophilic addition than ketones due to lesser steric hindrance and electronic factors. ncert.nic.inbrainkart.comfiveable.me The presence of only one alkyl/aryl substituent in aldehydes, as opposed to two in ketones, allows for easier access by the nucleophile to the carbonyl carbon. brainkart.comfiveable.me

Table 1: Examples of Nucleophilic Addition Reactions with Aldehydes

| Nucleophile | Reagent Example | Product Type |

| Hydride ion (:H⁻) | Sodium borohydride (NaBH₄) | Primary alcohol |

| Cyanide ion (:CN⁻) | Hydrogen cyanide (HCN) | Cyanohydrin |

| Grignard reagents (R-MgX) | Ethylmagnesium bromide | Secondary alcohol |

| Organolithium reagents (R-Li) | Phenyllithium | Secondary alcohol |

| Ylides (Wittig reagents) | Ph₃P=CH₂ | Alkene |

Reactivity of the Benzoate Ester Moiety

The benzoate ester functional group in this compound is another key reactive center, primarily undergoing nucleophilic acyl substitution reactions.

Hydrolysis and Ester Cleavage Mechanisms under Acidic and Basic Conditions

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. chemguide.co.uk This process can be catalyzed by either acid or base. chemistrysteps.comyoutube.com

Under acidic conditions , the mechanism is the reverse of Fischer esterification. chemistrysteps.com The carbonyl oxygen is first protonated by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by water. youtube.com A tetrahedral intermediate is formed, followed by proton transfer and elimination of the alcohol (in this case, 2-bromo-6-ethoxy-4-formylphenol) to yield the carboxylic acid (benzoic acid). The reaction is reversible, and an excess of water is typically used to drive the equilibrium towards the products. chemguide.co.ukcommonorganicchemistry.com

Under basic conditions , a process known as saponification, the hydroxide (B78521) ion acts as the nucleophile and directly attacks the carbonyl carbon. chemistrysteps.com This forms a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group (the 2-bromo-6-ethoxy-4-formylphenoxide ion). The resulting carboxylic acid is then deprotonated by the strongly basic alkoxide, driving the reaction to completion. youtube.com This reaction is effectively irreversible. youtube.com

Table 2: Comparison of Acidic and Basic Ester Hydrolysis

| Condition | Catalyst | Mechanism | Reversibility | Key Intermediate |

| Acidic | H⁺ | Nucleophilic acyl substitution (acid-catalyzed) | Reversible | Protonated tetrahedral intermediate |

| Basic | OH⁻ | Nucleophilic acyl substitution (saponification) | Irreversible | Tetrahedral intermediate |

Transesterification and Ester Exchange Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of another alcohol. ucla.edu This reaction can also be catalyzed by either an acid or a base. In an acid-catalyzed transesterification, the mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. ucla.edu Base-catalyzed transesterification involves the attack of an alkoxide ion on the ester carbonyl. These reactions are typically equilibrium processes, and an excess of the reactant alcohol is used to shift the equilibrium towards the desired product. ucla.edu For this compound, reaction with an alcohol like methanol in the presence of an acid or base catalyst would result in the formation of methyl benzoate and 2-bromo-6-ethoxy-4-formylphenol.

Intramolecular Reactivity and Cyclization Pathways

The substitution pattern of this compound, with functional groups positioned ortho to each other, presents the possibility of intramolecular reactions and cyclizations under certain conditions. For instance, if the aldehyde were to be reduced to a primary alcohol, the resulting hydroxyl group could potentially undergo an intramolecular nucleophilic attack on the ester carbonyl, leading to the formation of a cyclic lactone. The feasibility of such cyclization reactions often depends on the ring size of the product, with five- and six-membered rings being the most favorable.

Influence of Substituent Electronic and Steric Effects on Reaction Stereochemistry and Regioselectivity

The substituents on the phenyl ring of this compound—bromo, ethoxy, and formyl—exert significant electronic and steric influences on the reactivity of the molecule.

Electronic Effects:

The ethoxy group is strongly electron-donating through resonance (+R) and weakly electron-withdrawing through the inductive effect (-I). Its net effect is activating and ortho-, para-directing in electrophilic aromatic substitution. This electron-donating nature can decrease the electrophilicity of the aldehyde carbonyl and the ester carbonyl, potentially slowing down nucleophilic attack.

The formyl group is a strong electron-withdrawing group through both inductive (-I) and resonance (-R) effects. This deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. Its primary influence on reactivity, however, is as an electrophilic site for nucleophilic addition.

Steric Effects:

The bromo and ethoxy groups positioned ortho to the benzoate ester linkage and the formyl group, respectively, introduce steric hindrance. This steric bulk can impede the approach of nucleophiles to both the aldehyde and ester carbonyl carbons. brainkart.com The degree of steric hindrance can influence the regioselectivity of reactions if there are multiple potential reaction sites. For example, a bulky nucleophile might preferentially attack the less sterically hindered aldehyde group over the ester. Steric effects can also play a role in the stereochemistry of addition reactions to the aldehyde, potentially favoring the formation of one diastereomer over another if a new chiral center is created.

Table 3: Summary of Substituent Effects

| Substituent | Electronic Effect | Steric Effect | Impact on Reactivity |

| Bromo (-Br) | -I, +R (net electron-withdrawing) | Moderate | Increases electrophilicity of carbonyls; provides steric hindrance. |

| Ethoxy (-OCH₂CH₃) | -I, +R (net electron-donating) | Moderate | Decreases electrophilicity of carbonyls; provides steric hindrance. |

| Formyl (-CHO) | -I, -R (electron-withdrawing) | Planar, moderate | Primary site for nucleophilic addition; deactivates aromatic ring. |

Design and Synthesis of Derivatives and Structural Analogues of 2 Bromo 6 Ethoxy 4 Formylphenyl Benzoate

Modifications of the Phenyl Benzoate (B1203000) Ester Moiety

The phenyl benzoate ester group in 2-bromo-6-ethoxy-4-formylphenyl benzoate can be readily modified to introduce a variety of substituents on the benzoyl portion, thereby influencing the electronic and steric properties of the molecule. A straightforward approach to such derivatives involves the acylation of the precursor phenol (B47542), 2-bromo-6-ethoxy-4-formylphenol, with different benzoyl chlorides.

The synthesis of these analogues would typically involve the reaction of 2-bromo-6-ethoxy-4-formylphenol with a substituted benzoyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. This method allows for the incorporation of a wide array of functional groups onto the benzoate ring. For instance, the commercially available analogue, 2-bromo-6-ethoxy-4-formylphenyl 4-chlorobenzoate, demonstrates the feasibility of this approach.

Further diversification can be achieved by employing benzoyl chlorides bearing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) at various positions (ortho, meta, para) on the benzoyl ring. The resulting derivatives would be expected to exhibit altered chemical and physical properties.

Table 1: Proposed Derivatives via Modification of the Phenyl Benzoate Ester Moiety

| Derivative Name | R Group on Benzoyl Moiety | Proposed Synthetic Precursor |

| 2-Bromo-6-ethoxy-4-formylphenyl 4-methylbenzoate | 4-Methyl | 4-Methylbenzoyl chloride |

| 2-Bromo-6-ethoxy-4-formylphenyl 4-methoxybenzoate | 4-Methoxy | 4-Methoxybenzoyl chloride |

| 2-Bromo-6-ethoxy-4-formylphenyl 4-nitrobenzoate | 4-Nitro | 4-Nitrobenzoyl chloride |

| 2-Bromo-6-ethoxy-4-formylphenyl 3,5-dinitrobenzoate | 3,5-Dinitro | 3,5-Dinitrobenzoyl chloride |

Alterations of the Ethoxy Group (e.g., homologation, substitution with other alkoxy groups)

Modification of the ethoxy group can be achieved through either dealkylation followed by re-alkylation with different alkyl halides or by starting from a different alkoxy-substituted precursor. The synthesis of various alkoxy-substituted bromobenzaldehydes is a known process, suggesting that analogues of this compound with different alkoxy chains are synthetically accessible.

Homologation of the ethoxy group to a propoxy, butoxy, or longer alkyl chain can be accomplished by Williamson ether synthesis on the corresponding phenol (2-bromo-4-formyl-6-hydroxyphenyl benzoate) with the appropriate alkyl halide. This would allow for a systematic investigation of the impact of the alkoxy chain length on the molecule's properties.

Furthermore, the introduction of other functionalized alkoxy groups, such as a benzyloxy or a 2-methoxyethoxy group, is also conceivable. A commercially available analogue, 2-bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate, highlights the existence of derivatives with different alkoxy substituents.

Table 2: Proposed Derivatives via Alteration of the Alkoxy Group

| Derivative Name | Alkoxy Group | Proposed Alkylating Agent |

| 2-Bromo-4-formyl-6-methoxyphenyl benzoate | Methoxy | Methyl iodide |

| 2-Bromo-4-formyl-6-propoxyphenyl benzoate | Propoxy | 1-Bromopropane |

| 2-Bromo-6-(benzyloxy)-4-formylphenyl benzoate | Benzyloxy | Benzyl bromide |

| 2-Bromo-4-formyl-6-(2-methoxyethoxy)phenyl benzoate | 2-Methoxyethoxy | 2-Bromoethyl methyl ether |

Variation and Functionalization at the Bromine Position

The bromine atom on the aromatic ring serves as a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for introducing diverse molecular fragments at the bromine position.

Suzuki-Miyaura Coupling: Reaction of this compound with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base would lead to the corresponding biaryl or styrenyl derivatives.

Sonogashira Coupling: The introduction of an alkyne moiety can be achieved through the Sonogashira coupling with a terminal alkyne, catalyzed by palladium and copper(I) iodide. This opens up possibilities for further transformations of the resulting alkyne.

Heck Coupling: Alkenyl derivatives can be synthesized via the Heck reaction with a variety of alkenes under palladium catalysis.

Buchwald-Hartwig Amination: This reaction would enable the introduction of primary or secondary amines at the bromine position, leading to a range of N-substituted analogues.

Cyanation: The bromine atom can be replaced with a nitrile group through cyanation reactions, for example, using potassium cyanide with a palladium catalyst.

Table 3: Proposed Derivatives via Functionalization at the Bromine Position

| Reaction Type | Coupling Partner | Resulting Functional Group |

| Suzuki-Miyaura | Phenylboronic acid | Phenyl |

| Sonogashira | Phenylacetylene | Phenylethynyl |

| Heck | Styrene | Styrenyl |

| Buchwald-Hartwig | Aniline | Phenylamino |

| Cyanation | KCN | Cyano |

Derivatives via Transformations of the Formyl Group (e.g., imine formation, carboxylic acid derivatives)

The aldehyde (formyl) group is a highly reactive functional group that can be readily converted into a multitude of other functionalities.

Imine Formation: Condensation of the formyl group with primary amines leads to the formation of imines (Schiff bases). This reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent, often with azeotropic removal of water. A vast library of imine derivatives can be generated by using different substituted anilines or aliphatic amines.

Reductive Amination: The formyl group can be converted into an amino group through reductive amination. This two-step, one-pot reaction involves the initial formation of an imine with an amine, followed by in situ reduction with a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride.

Oxidation to Carboxylic Acid: The formyl group can be oxidized to a carboxylic acid using various oxidizing agents, such as potassium permanganate (B83412) or Jones reagent. The resulting carboxylic acid can then be further derivatized into esters, amides, or acid chlorides.

Wittig Reaction: The Wittig reaction provides a means to convert the formyl group into an alkene. By using different Wittig reagents (phosphonium ylides), a variety of substituted vinyl groups can be introduced.

Table 4: Proposed Derivatives via Transformations of the Formyl Group

| Transformation | Reagent(s) | Resulting Functional Group |

| Imine Formation | Aniline | N-Phenylimine |

| Reductive Amination | Benzylamine, NaBH4 | Benzylamino |

| Oxidation | KMnO4 | Carboxylic acid |

| Wittig Reaction | Ph3P=CH2 | Vinyl |

Exploration of Fused and Bridged Heterocyclic Scaffolds derived from the Compound

The strategically positioned functional groups on the this compound scaffold make it an attractive precursor for the synthesis of various fused and bridged heterocyclic systems. Through a series of functional group interconversions and subsequent cyclization reactions, novel polycyclic architectures can be accessed.

Quinazoline (B50416) Derivatives: A plausible route to quinazoline derivatives would involve a multi-step sequence. First, the bromine atom could be converted to an amino group via Buchwald-Hartwig amination. Subsequent reaction of the resulting ortho-aminobenzaldehyde derivative with an amine or an equivalent would lead to the formation of the quinazoline ring system.

Benzodiazepine (B76468) Derivatives: The synthesis of benzodiazepines could be envisioned by first transforming the formyl group into a suitable side chain containing an amino group. For instance, a Wittig reaction followed by reduction and amination could install the necessary functionality. Intramolecular cyclization of the resulting intermediate, potentially after modification of the ortho-bromo position, could then yield a benzodiazepine core.

Benzofuran (B130515) Derivatives: The construction of a benzofuran ring could be achieved through an intramolecular Heck reaction. This would require the introduction of an appropriately tethered alkene at the ortho-position to the bromine. For example, Sonogashira coupling with a propargyl alcohol derivative, followed by partial reduction, could provide the necessary precursor for a palladium-catalyzed intramolecular cyclization.

The exploration of these and other intramolecular cyclization strategies holds significant promise for the generation of novel and complex heterocyclic scaffolds derived from this compound.

Advanced Spectroscopic and Diffraction Based Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural assignment of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of 2-Bromo-6-ethoxy-4-formylphenyl benzoate (B1203000) would be expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on both the benzoate and the substituted phenyl ring would likely appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The chemical shifts would be influenced by the electronic effects of the substituents. For instance, the protons on the benzoate ring would likely show a characteristic splitting pattern (e.g., doublets and triplets) corresponding to a substituted benzene (B151609) ring. The two protons on the 2-bromo-6-ethoxy-4-formylphenyl moiety would likely appear as distinct singlets or doublets, depending on their coupling with each other.

The aldehyde proton is highly deshielded and would be expected to resonate at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. The ethoxy group would be characterized by a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, with their chemical shifts appearing in the upfield region of the spectrum. The integration of these signals would correspond to the number of protons in each environment.

Table 1: Predicted ¹H NMR Data for 2-Bromo-6-ethoxy-4-formylphenyl benzoate (Note: This is a predicted data table based on known chemical shift values and substituent effects. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet | - |

| Benzoate Ring (ortho-H) | 8.0 - 8.2 | Doublet | 7-8 |

| Benzoate Ring (meta-H) | 7.4 - 7.6 | Triplet | 7-8 |

| Benzoate Ring (para-H) | 7.5 - 7.7 | Triplet | 7-8 |

| Phenyl Ring (H-3/H-5) | 7.8 - 8.0 | Singlet/Doublet | 1-2 |

| Ethoxy (-OCH₂-) | 4.0 - 4.3 | Quartet | ~7 |

| Ethoxy (-CH₃) | 1.3 - 1.5 | Triplet | ~7 |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum of this compound would provide complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbonyl carbons of the ester and aldehyde groups are characteristically found far downfield. The ester carbonyl carbon would be expected in the δ 160-170 ppm region, while the aldehyde carbonyl carbon would appear even further downfield, typically between δ 185 and 195 ppm.

The aromatic carbons would resonate in the δ 110-160 ppm range. The carbons directly attached to the electron-withdrawing bromine atom and the oxygen of the ester and ether linkages would be shifted downfield. The ethoxy group carbons would appear in the upfield region, with the -OCH₂- carbon around δ 60-70 ppm and the -CH₃ carbon at approximately δ 15 ppm.

Table 2: Predicted ¹³C NMR Data for this compound (Note: This is a predicted data table based on known chemical shift values and substituent effects. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (-CHO) | 185 - 195 |

| Ester Carbonyl (-COO-) | 160 - 170 |

| Aromatic C (quaternary & substituted) | 110 - 160 |

| Ethoxy (-OCH₂-) | 60 - 70 |

| Ethoxy (-CH₃) | ~15 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

A COSY spectrum would reveal correlations between protons that are spin-spin coupled, confirming, for example, the coupling between the methylene and methyl protons of the ethoxy group and the couplings between adjacent protons on the benzoate ring.

An HMQC (or its more modern counterpart, the HSQC) spectrum would show direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the direct assignment of the protonated carbons in the molecule.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is particularly useful for identifying the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups. A strong, sharp absorption band around 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the benzoate ester. The aldehyde C=O stretch would likely appear at a slightly lower wavenumber, in the range of 1690-1715 cm⁻¹, and would be accompanied by characteristic C-H stretching vibrations for the aldehyde proton around 2720 and 2820 cm⁻¹.

Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ester and ether linkages would produce strong bands in the 1000-1300 cm⁻¹ region. The presence of the C-Br bond would be indicated by a stretching vibration in the fingerprint region, typically below 700 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound (Note: This is a predicted data table based on characteristic group frequencies.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aldehyde | C=O stretch | 1690 - 1715 |

| C-H stretch | ~2720 and ~2820 | |

| Ester | C=O stretch | 1720 - 1740 |

| Aromatic Rings | C=C stretch | 1450 - 1600 |

| Ether & Ester | C-O stretch | 1000 - 1300 |

| Bromoalkane | C-Br stretch | < 700 |

Computational Chemistry and Theoretical Studies on 2 Bromo 6 Ethoxy 4 Formylphenyl Benzoate

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, balancing accuracy with computational efficiency. This method is particularly well-suited for studying the electronic and geometric properties of organic molecules like 2-bromo-6-ethoxy-4-formylphenyl benzoate (B1203000). DFT calculations are founded on the principle that the energy of a molecule can be determined from its electron density, offering a comprehensive understanding of its fundamental characteristics.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of a molecule is typically the determination of its most stable three-dimensional structure. Geometry optimization is the process of finding the arrangement of atoms that corresponds to the lowest energy, and thus the most stable conformation, of the molecule. For a flexible molecule like 2-bromo-6-ethoxy-4-formylphenyl benzoate, which possesses several rotatable bonds, conformational analysis is crucial. This involves exploring the potential energy surface of the molecule to identify various low-energy conformers and the global minimum energy structure.

Theoretical studies on similar aromatic esters often employ DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), to achieve reliable geometric parameters. researchgate.netresearchgate.net The optimization process would reveal key structural details, including bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's spatial arrangement and steric properties.

Illustrative Optimized Geometric Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C=O (formyl) Bond Length | ~1.22 Å |

| C=O (ester) Bond Length | ~1.21 Å |

| O-C (ester) Bond Length | ~1.36 Å |

| Dihedral Angle (Phenyl Rings) | Variable, dependent on conformation |

Note: This data is illustrative and represents typical values obtained from DFT calculations for similar compounds.

Analysis of Electronic Structure, Frontier Molecular Orbitals (FMOs), and Charge Distribution

Understanding the electronic structure is paramount to predicting a molecule's reactivity and spectroscopic properties. DFT calculations provide a detailed picture of the electron distribution within this compound. A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. For substituted aromatic compounds, the HOMO is often localized on the more electron-rich phenyl ring, while the LUMO may be distributed across the electron-withdrawing groups. nih.gov

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) or Mulliken population analysis, reveals the partial charges on each atom. This information is vital for understanding electrostatic interactions and identifying potential sites for nucleophilic or electrophilic attack.

Illustrative FMO Data for this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Primarily located on the benzoate ring |

| LUMO | -2.1 | Distributed across the formylphenyl moiety |

| HOMO-LUMO Gap | 4.4 | Indicates moderate chemical stability |

Note: This data is illustrative and based on typical values for similar aromatic esters.

Prediction of Vibrational Frequencies and Spectroscopic Signatures

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectral peaks. By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated. This predicted spectrum can be compared with experimental data to confirm the molecule's structure and identify characteristic functional group vibrations. researchgate.net For this compound, theoretical calculations would help assign the vibrational modes associated with the C-Br, C=O (formyl and ester), C-O (ether and ester), and aromatic C-H bonds.

Advanced Quantum Chemical Calculations for Reactivity Prediction

Beyond static properties, computational chemistry can be employed to predict the dynamic behavior and reactivity of molecules. Advanced quantum chemical calculations provide deeper insights into reaction mechanisms and inherent reactivity.

Reaction Mechanism Elucidation via Transition State Theory

To understand how this compound might participate in a chemical reaction, computational chemists can map out the entire reaction pathway. This involves identifying the structures of reactants, products, and, most importantly, the transition state—the highest energy point along the reaction coordinate. Transition State Theory, in conjunction with quantum chemical calculations, allows for the determination of the activation energy of a reaction, which is a key factor in determining the reaction rate. For instance, the reactivity of the formyl group or the potential for nucleophilic substitution at the bromine-bearing carbon could be investigated through these methods.

Global Reactivity Parameters (e.g., Hardness, Softness, Electrophilicity Index)

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various global reactivity parameters. mdpi.com These parameters are derived from the energies of the FMOs and provide a quantitative measure of a molecule's stability and reactivity.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A harder molecule is generally less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). A softer molecule is more polarizable and generally more reactive.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself. It is calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = χ² / (2η). This index is useful for classifying molecules as electrophiles or nucleophiles.

These parameters provide a comprehensive picture of the intrinsic reactivity of this compound, allowing for predictions of its behavior in various chemical environments. researchgate.net

Illustrative Global Reactivity Parameters for this compound

| Parameter | Predicted Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.2 |

| Chemical Softness (S) | 0.45 |

| Electronegativity (χ) | 4.3 |

| Electrophilicity Index (ω) | 4.19 |

Note: This data is illustrative and derived from the hypothetical FMO energies.

Molecular Dynamics Simulations for Conformational Landscape Exploration

No information is available in the public domain regarding molecular dynamics simulations performed on this compound. Such studies would be valuable for understanding the molecule's flexibility, identifying its low-energy conformations, and exploring its dynamic behavior over time. This would involve simulating the atomic movements of the molecule and analyzing the resulting trajectories to map its potential energy surface.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

There are no published studies that have conducted Hirshfeld surface analysis or other forms of intermolecular interaction analysis specifically on this compound. This type of analysis is crucial for understanding how molecules pack in a crystalline state and for quantifying the different types of intermolecular contacts (e.g., hydrogen bonds, halogen bonds, van der Waals forces) that govern the supramolecular architecture. Such an analysis would provide insights into the nature and strength of interactions between neighboring molecules.

Advanced Applications in Organic Synthesis and Materials Science

Strategic Utilization as a Key Intermediate in Complex Organic Molecule Synthesis

The strategic placement of the bromo and formyl functionalities on the phenyl ring allows 2-Bromo-6-ethoxy-4-formylphenyl benzoate (B1203000) to serve as a pivotal intermediate in the synthesis of complex molecular architectures. The aryl bromide is a versatile handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions, while the aldehyde group is amenable to a wide range of transformations.

Key reactions demonstrating its utility include:

Suzuki-Miyaura Coupling: The bromo group can be readily coupled with a variety of organoboron reagents (boronic acids or esters) to introduce new aryl, heteroaryl, or vinyl substituents. youtube.comresearchgate.netresearchgate.netnih.gov This reaction is fundamental in constructing biaryl systems, which are common motifs in pharmaceuticals and functional materials. The reaction is known for its mild conditions and tolerance of a wide array of functional groups, including the aldehyde present in the molecule. nih.gov

Sonogashira Coupling: This compound is an excellent substrate for Sonogashira coupling with terminal alkynes. organic-chemistry.orgwikipedia.orgnih.govnih.govlibretexts.org This reaction introduces an alkyne moiety, a valuable functional group for further elaboration into more complex structures or for the synthesis of conjugated systems used in materials science.

Aldehyde Transformations: The formyl group can undergo numerous reactions, such as Wittig or Horner-Wadsworth-Emmons olefinations, to introduce carbon-carbon double bonds with control over stereochemistry. wikipedia.orgorganic-chemistry.orgnih.govconicet.gov.ar It can also be a site for Grignard additions, reductions to an alcohol, or oxidations to a carboxylic acid, providing multiple pathways for molecular diversification.

The presence of both an aryl bromide and an aldehyde allows for sequential, orthogonal transformations, enabling the programmed construction of highly elaborate molecules from a single, versatile starting material.

| Reaction Type | Reactive Site | Coupling Partner | Bond Formed | Typical Catalyst |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Bromide | Organoboron Reagent | C(sp²)–C(sp²) | Palladium(0) complexes |

| Sonogashira Coupling | Aryl Bromide | Terminal Alkyne | C(sp²)–C(sp) | Palladium(0) / Copper(I) |

Integration into Photoactive Molecular Systems (e.g., Unsymmetrical Diarylethenes for Optoelectronic Applications)

Photoactive molecular systems, particularly photochromic compounds like diarylethenes, are at the forefront of research for optoelectronic applications such as molecular switches and data storage. nih.gov The synthesis of unsymmetrical diarylethenes, which often exhibit superior properties, requires building blocks with distinct functionalities that can be addressed selectively. rsc.orgnih.gov

This compound is an ideal precursor for one of the aryl units in an unsymmetrical diarylethene. Through a Suzuki or similar cross-coupling reaction at the bromo position, it can be linked to a second, different heterocyclic or aryl group that is part of the photochromic core. researchgate.net The aldehyde and ethoxy groups can be used to tune the electronic properties—and therefore the photochromic behavior (e.g., color, quantum yield, and thermal stability)—of the final molecule. For instance, the aldehyde can be converted into a π-conjugated system via a Knoevenagel or Wittig reaction, extending the conjugation and shifting the absorption spectra of the molecule.

Role as a Versatile Building Block in the Development of Advanced Materials Precursors

The multifunctionality of this compound makes it a valuable building block for the synthesis of monomers and precursors for advanced materials. The phenyl benzoate moiety itself is a common structural element in liquid crystals. nih.gov

By leveraging the reactivity of the bromo and formyl groups, this compound can be incorporated into polymeric structures. For example, the aldehyde can be used in condensation polymerization reactions to form polyimines or poly(phenylene vinylene)s. The bromo group allows for its attachment to polymer backbones via post-polymerization modification using cross-coupling reactions. This dual functionality enables the creation of highly functionalized polymers with tailored optical, thermal, or electronic properties for applications in fields like organic electronics and sensor technology.

Contribution to the Elucidation of Chemical Processes in Biological Systems (as Chemical Biology Tools)

Phenyl benzoate derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties. nih.govnih.govbjmu.edu.cnresearchgate.netbjmu.edu.cn The specific structure of this compound makes it a suitable scaffold for the development of chemical biology tools, such as molecular probes.

The aldehyde group can be used to covalently attach the molecule to biomolecules containing primary amine groups (e.g., lysine (B10760008) residues in proteins) through the formation of a Schiff base, which can be further stabilized by reduction. The aryl bromide serves as a site for introducing reporter groups, such as fluorophores or affinity tags, via cross-coupling reactions. This allows for the creation of targeted probes to study biological processes, identify protein targets, or visualize cellular components. The ester linkage of the benzoate is also potentially susceptible to hydrolysis by esterase enzymes, a feature that could be exploited for the design of enzyme-activated probes or pro-drugs.

Precursor for the Construction of Diverse Heterocyclic Scaffolds

Aromatic aldehydes are fundamental starting materials for the synthesis of a vast array of heterocyclic compounds. The formyl group of this compound can participate in numerous cyclization and multicomponent reactions to build complex heterocyclic frameworks.

Examples of accessible heterocyclic systems include:

Thiophenes: Through the Gewald reaction, the aldehyde can react with an α-cyanoester and elemental sulfur in the presence of a base to yield highly substituted 2-aminothiophenes. wikipedia.orgumich.eduresearchgate.netsemanticscholar.orgorganic-chemistry.org These thiophene (B33073) derivatives are valuable intermediates in medicinal chemistry and materials science.

Quinazolines: The aldehyde functionality is a key component in several synthetic routes to quinazolines, a privileged scaffold in drug discovery. nih.govnih.govorganic-chemistry.orgfrontiersin.org For instance, it can undergo condensation with 2-aminobenzylamines or related compounds, followed by cyclization and oxidation, to form the quinazoline (B50416) core.

Pyrroles and Furans: While not a direct precursor for the classic Paal-Knorr synthesis, the aldehyde group can be elaborated into a 1,4-dicarbonyl compound through a few synthetic steps (e.g., Stetter reaction followed by oxidation). The resulting diketone can then undergo Paal-Knorr cyclization with amines or dehydrating agents to produce substituted pyrroles or furans, respectively. alfa-chemistry.comwikipedia.orgacs.orgorganic-chemistry.orgresearchgate.net

The ability to generate such a diverse range of heterocycles from a single, functionalized precursor highlights the strategic importance of this compound in synthetic chemistry.

| Named Reaction | Heterocycle Formed | Key Reagents with Aldehyde |

|---|---|---|

| Gewald Reaction | Substituted Thiophene | α-Cyanoester, Sulfur, Base |

| Quinazoline Synthesis | Quinazoline | 2-Aminobenzylamine or derivatives |

| Paal-Knorr Synthesis (via 1,4-dicarbonyl) | Pyrrole / Furan | Primary Amine / Acid catalyst |

Q & A

Q. What synthetic methodologies are effective for preparing 2-Bromo-6-ethoxy-4-formylphenyl benzoate, and how do substituents influence reaction pathways?

Synthesis involves sequential functionalization: bromination of a phenolic precursor, followed by ethoxylation and formylation. Esterification with benzoyl chloride under acidic catalysis (e.g., H₂SO₄) forms the benzoate group. Steric hindrance from the ethoxy group may necessitate bulky bases (e.g., DBU) to direct substitution. Reaction optimization (time, temperature) minimizes by-products, as seen in analogous bromo-aryl benzoate syntheses .

Q. Which spectroscopic techniques are critical for characterizing functional groups in this compound?

- FT-IR : Identifies carbonyl stretches (C=O from benzoate and formyl groups at 1680–1720 cm⁻¹).

- ¹H/¹³C NMR : Confirms ethoxy protons (δ 1.3–1.5 ppm, triplet) and formyl protons (δ ~10 ppm). Benzoate carbonyls appear at δ 165–170 ppm in ¹³C NMR.

- HRMS : Validates molecular weight and bromine isotopic patterns .

Q. How can purity and regiochemical consistency be ensured during synthesis?

Use HPLC with a C18 column (UV detection at 254 nm) to monitor purity. Regiochemistry is confirmed via NOESY NMR (proximity of ethoxy and bromine substituents) or X-ray crystallography .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder in substituents) be resolved during structural determination?

Apply SHELXL refinement with restraints for bond distances and anisotropic displacement parameters. For persistent disorder, supplement with DFT geometry optimization or NMR crystallography to validate torsion angles and hydrogen-bonding networks .

Q. What mechanistic insights explain competing side-reactions during formylation of bromo-ethoxy phenol intermediates?

Protect the phenolic -OH (e.g., as a methyl ether) to prevent oxidation. Mild formylating agents (e.g., DMF/POCl₃) minimize hydrolysis. Kinetic studies and isotopic labeling (¹⁸O) reveal whether the mechanism proceeds via electrophilic substitution or acyl transfer .

Q. How do bromine and ethoxy substituents modulate electronic properties and reactivity?

Bromine’s electron-withdrawing effect deactivates the ring, directing electrophiles para to the ethoxy group. DFT calculations on analogs show bromine reduces HOMO-LUMO gaps by 0.3–0.5 eV, enhancing electrophilicity. Ethoxy’s +M effect competes with steric hindrance, favoring para substitution .

Q. What strategies reconcile discrepancies between computational models and experimental conformational data?

Re-parameterize force fields using quantum mechanical torsion scans of model compounds (e.g., 2-bromo-4-ethoxy benzaldehyde). Cross-validate with NOESY NMR to resolve solution-phase conformers. MD simulations must account for solvent dielectric constants matching crystallization conditions .

Q. How can the compound’s potential biological activity be systematically evaluated?

Use molecular docking to predict interactions with target proteins (e.g., kinases). Validate via in vitro assays: measure IC₅₀ against cancer cell lines (MTT assay) and assess binding affinity via surface plasmon resonance (SPR). Compare with structurally related bioactive benzoates .

Methodological Considerations

- Crystallography : Prioritize high-resolution data (>1.0 Å) for SHELXL refinement. For twinned crystals, use the TWIN/BASF commands in SHELXTL .

- Data Contradictions : Combine multiple techniques (e.g., XRD, NMR, DFT) to resolve ambiguities. Statistical tools (R-factors, Q-peaks) assess model reliability .

- Reaction Monitoring : Use in-situ IR or LC-MS to track intermediates and optimize reaction quenching times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.